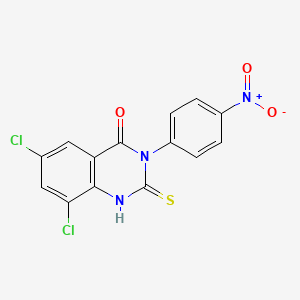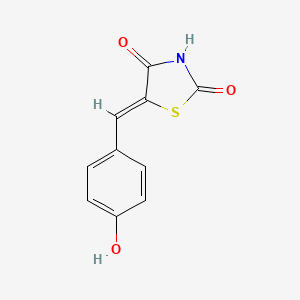
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione is a compound with the molecular formula C10H7NO3S . It has an average mass of 221.232 Da and a monoisotopic mass of 221.014664 Da .
Synthesis Analysis
Thiazolidine-2,4-dione derivatives, including this compound, can be synthesized using deep eutectic solvents, which act as both solvents and catalysts . The synthesis involves a Knoevenagel condensation . The yields of the synthesized thiazolidinediones range from 21.49% to 90.90% .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives, including this compound, have been found to exhibit a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial . These activities are often associated with various chemical reactions and interactions at the molecular level.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H7NO3S), average mass (221.232 Da), and monoisotopic mass (221.014664 Da) .科学研究应用
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione has been used in a variety of scientific research applications. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. It has also been studied for its anti-inflammatory and anti-oxidant properties. Additionally, this compound has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a dye in the production of textiles.
作用机制
Target of Action
The primary target of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione is the mitochondrial pyruvate carrier (MPC) . This compound has been shown to inhibit the MPC, which plays a crucial role in cellular metabolism .
Mode of Action
This compound interacts with its target, the MPC, by binding to it and inhibiting its function . This interaction results in a decrease in mitochondrial respiration .
Biochemical Pathways
The inhibition of the MPC by this compound affects the cellular metabolism pathway . The downstream effects of this include a decrease in mitochondrial respiration .
Pharmacokinetics
Given its molecular weight of 221232 Da , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound include a decrease in mitochondrial respiration . This can have various effects on the cell, depending on the specific cellular context.
实验室实验的优点和局限性
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione has several advantages and limitations when used in laboratory experiments. One advantage is its low melting point, which makes it easy to handle in the laboratory. Additionally, it is soluble in water and has a low toxicity. However, the compound is relatively unstable and can degrade over time. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione research. One possibility is to further explore its potential as an anti-cancer agent. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, the compound could be studied for its potential applications in organic synthesis, polymer production, and textile dyeing. Finally, further research could be conducted to improve its stability and solubility in organic solvents.
合成方法
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione can be synthesized from the reaction of 4-hydroxybenzaldehyde and thioglycolic acid. The reaction is carried out in a basic medium, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature and is complete within a few hours. The product is then purified by recrystallization or column chromatography.
属性
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIHDVVUHVQCP-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

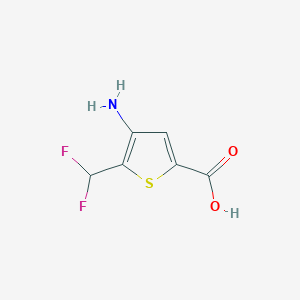
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2691683.png)
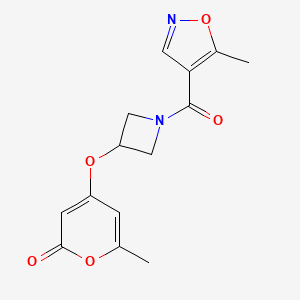
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2691687.png)
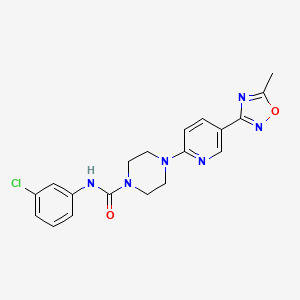



![3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2691699.png)



